4-Chloro-2-fluoro-6-methoxyaniline
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Overview
Description
4-Chloro-2-fluoro-6-methoxyaniline is an aromatic amine with the molecular formula C7H7ClFNO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluoro-6-methoxyaniline typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of 4-chloro-2-fluoro-6-nitroanisole with a reducing agent such as iron powder or tin(II) chloride in the presence of hydrochloric acid. The reaction proceeds as follows:
4-Chloro-2-fluoro-6-nitroanisole+Reducing Agent→this compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluoro-6-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as iron powder, tin(II) chloride, or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products
Oxidation: Quinones or nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-fluoro-6-methoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-6-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of electron-withdrawing groups (chlorine and fluorine) and an electron-donating group (methoxy) on the benzene ring can influence its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-fluoroaniline: Lacks the methoxy group, which can affect its reactivity and applications.
2-Fluoro-4-methoxyaniline: Lacks the chlorine atom, leading to different chemical properties.
4-Chloro-2-methoxyaniline: Lacks the fluorine atom, resulting in altered reactivity.
Uniqueness
4-Chloro-2-fluoro-6-methoxyaniline is unique due to the combination of chlorine, fluorine, and methoxy substituents on the benzene ring. This unique substitution pattern imparts distinct electronic and steric properties, making it valuable for specific applications in organic synthesis and pharmaceuticals.
Properties
Molecular Formula |
C7H7ClFNO |
---|---|
Molecular Weight |
175.59 g/mol |
IUPAC Name |
4-chloro-2-fluoro-6-methoxyaniline |
InChI |
InChI=1S/C7H7ClFNO/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,10H2,1H3 |
InChI Key |
JIPGPCUOLSIAAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)Cl)F)N |
Origin of Product |
United States |
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